molecular formula C6H6F2N2O2 B2828086 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid CAS No. 1052617-38-5

3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B2828086
CAS No.: 1052617-38-5
M. Wt: 176.123
InChI Key: AAHYTWRSQZFZCM-UHFFFAOYSA-N
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Description

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is a chemical compound used commercially as an intermediate to seven fungicides which act by inhibition of succinate dehydrogenase (SDHI) . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .


Synthesis Analysis

The first reported synthesis of the pyrazole acid was in 1993, by chemists at Monsanto . The ethyl ester of difluoroacetoacetic acid is treated with triethyl orthoformate in the presence of acetic anhydride and then with methyl hydrazine, which forms mainly the required pyrazole ring, in addition to its isomer with the methyl group on the alternative nitrogen atom . This ester is then hydrolysed with sodium hydroxide to give the pyrazole acid . Manufacture of the acid at large scale has been optimized by chemists at Syngenta, Bayer Crop Science, and BASF .


Molecular Structure Analysis

The molecular formula of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is C6H6F2N2O2 .


Chemical Reactions Analysis

The compound is used as an intermediate in the synthesis of seven fungicides . These fungicides act by inhibiting succinate dehydrogenase .


Physical and Chemical Properties Analysis

The compound has a molar mass of 176.12 and a melting point of 200–201°C .

Scientific Research Applications

Synthesis and Characterization

  • 3-Difluoromethyl-1-methyl-1H-pyrazol-4-carboxylic acid has been synthesized with a purity of 98% (HPLC), starting from propargyl alcohol through various reaction steps (Li-fen, 2013).

Antifungal Activity

  • Novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides were synthesized and tested against phytopathogenic fungi, displaying moderate to excellent activities. Some compounds exhibited higher antifungal activity than boscalid (Du et al., 2015).

Structural and Spectral Investigations

  • Combined experimental and theoretical studies on 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, a derivative of pyrazole-4-carboxylic acid, have been conducted, including characterization by NMR, FT-IR spectroscopy, and X-ray diffraction (Viveka et al., 2016).

Coordination Complexes

  • Pyrazole-dicarboxylate acid derivatives were synthesized and used to study the coordination/chelation and crystallization property with metals such as Cu, Co, and Zn, forming mononuclear chelate complexes (Radi et al., 2015).

Coordination Polymers

  • Bis(3-methyl-1H-pyrazole-4-carboxylic acid)alkane ligands were prepared and used to assemble with Zn(II) and Cd(II) ions, leading to the formation of chiral and achiral coordination polymers with potential in luminescence properties (Cheng et al., 2017).

Safety and Hazards

Users are advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

Future Directions

As of 2023, amides of the acid were commercialized in seven SDHI fungicides . The US Geological Survey for 2018 reported that the most heavily used there were fluxapyroxad, at 400,000 pounds (180,000 kg), followed by benzovindiflupyr at 200,000 pounds (91,000 kg) .

Properties

IUPAC Name

5-(difluoromethyl)-2-methylpyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c1-10-4(6(11)12)2-3(9-10)5(7)8/h2,5H,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAHYTWRSQZFZCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)C(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1052617-38-5
Record name 3-(Difluoromethyl)-1-methyl-1H-pyrazole-5-carboxylic acid
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